molecular formula C19H18N2O2S B2955946 N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide CAS No. 896298-25-2

N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide

Cat. No.: B2955946
CAS No.: 896298-25-2
M. Wt: 338.43
InChI Key: JCUNQGHOWZXLPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as “N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide”, can be synthesized using various methods. For instance, one method involves the use of three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .

Scientific Research Applications

Electrochemistry and Fluorescence Responses

Research has highlighted the synthesis of naphthalene-amide ligand-based coordination polymers with Ni(II) under hydrothermal conditions, leading to structures with diverse electrochemical behaviors and solid-state luminescence. These structures have shown potential in bifunctional fluorescence responses and the removal of contaminants, suggesting applications in environmental science and sensor technology (Zhao et al., 2020).

Organic Electronics

Another study focused on naphthalene diimide (NDI) copolymers, highlighting their significance as n-type materials for organic electronics. The investigation into polymer crystallinity and macromolecular order suggests that these materials could enhance organic field-effect transistor (OFET) performance, indicating potential applications in the development of electronic devices (Durban et al., 2010).

Photocleaving and Antitumor Activities

Further research has been conducted on thio-heterocyclic fused naphthalene carboxamides, designed and evaluated for their efficiency as antitumor agents and DNA photocleaving activities. This study indicates the compound's application in medical research, particularly in developing new therapeutic agents (Li et al., 2005).

Electrochromic Materials

Studies have also explored the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which are subjected to electrophilic substitution reactions. Such materials have implications in the development of electrochromic devices, showcasing potential for smart windows and display technologies (Aleksandrov et al., 2017).

Synthesis of Fluoronaphthoic Acids

Moreover, the synthesis of mono- and difluoronaphthoic acids represents a critical advancement in organic chemistry, providing essential structural units for the development of biologically active compounds. This work lays the groundwork for future pharmaceutical and medicinal chemistry research (Tagat et al., 2002).

Properties

IUPAC Name

N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUNQGHOWZXLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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